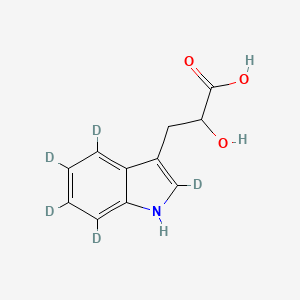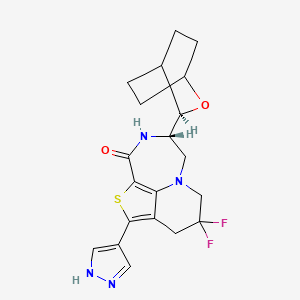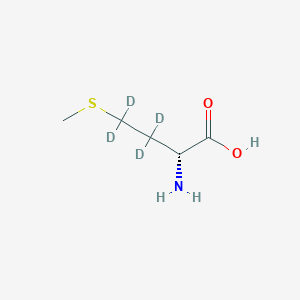
Lumefantrine-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lumefantrine-d9: is a deuterated form of lumefantrine, an antimalarial agent used in combination with artemether for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of lumefantrine, as the presence of deuterium atoms can provide more detailed insights into the drug’s behavior in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of Lumefantrine-d9 involves several key steps :
Friedel-Crafts Reaction: The initial step involves the reaction of a compound with chloroacetyl chloride in the presence of anhydrous aluminum chloride to form an intermediate.
Reduction Reaction: The intermediate is then reduced using sodium borohydride to form another intermediate.
Substitution Reaction: This intermediate undergoes a substitution reaction with n-butylamine to form a new compound.
Condensation Reaction: The new compound is then condensed with p-chlorobenzaldehyde in the presence of an alkali to form another intermediate.
Final Substitution Reaction: The final step involves a substitution reaction with deuterated n-bromobutane-D9 in the presence of potassium carbonate to obtain this compound.
Industrial Production Methods:
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of commercially available deuterated raw materials, such as deuterated n-bromobutane-D9, helps in reducing the cost and improving the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Lumefantrine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: n-butylamine, deuterated n-bromobutane-D9, potassium carbonate.
Major Products Formed:
The major product formed from these reactions is this compound, which is characterized by the presence of deuterium atoms in its structure .
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, Lumefantrine-d9 is used to study the detailed reaction mechanisms and pathways of lumefantrine. The presence of deuterium atoms allows for more precise tracking of the compound during reactions .
Biology:
In biological research, this compound is used to investigate the metabolic pathways and pharmacokinetics of lumefantrine. This helps in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body .
Medicine:
In medicine, this compound is used in clinical studies to evaluate the efficacy and safety of lumefantrine in treating malaria. The deuterated form provides more accurate data on the drug’s behavior in the human body .
Industry:
In the pharmaceutical industry, this compound is used in the development and optimization of lumefantrine-based therapies. It helps in improving the formulation and delivery of the drug .
Wirkmechanismus
The exact mechanism by which Lumefantrine-d9 exerts its antimalarial effect is not fully understood. it is believed to inhibit the formation of β-hematin by forming a complex with hemin, thereby inhibiting nucleic acid and protein synthesis . This action disrupts the parasite’s ability to detoxify heme, leading to its death .
Vergleich Mit ähnlichen Verbindungen
Artemether: Often used in combination with lumefantrine for its rapid action against malaria.
Halofantrine: Another antimalarial agent with a similar mechanism of action.
Pyronaridine: Used in combination therapies for malaria.
Uniqueness:
Lumefantrine-d9 is unique due to the presence of deuterium atoms, which provide more detailed insights into the drug’s pharmacokinetics and metabolic pathways. This makes it a valuable tool in scientific research and drug development .
Eigenschaften
Molekularformel |
C30H32Cl3NO |
|---|---|
Molekulargewicht |
538.0 g/mol |
IUPAC-Name |
2-[butyl(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-/i1D3,3D2,5D2,13D2 |
InChI-Schlüssel |
DYLGFOYVTXJFJP-BWOMUDRSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
Kanonische SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)


![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)


![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)

